5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC14845406
Molecular Formula: C8H7N3O
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.
![5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one -](/images/structure/VC14845406.png)
Specification
Molecular Formula | C8H7N3O |
---|---|
Molecular Weight | 161.16 g/mol |
IUPAC Name | 5-methyl-3H-pyrido[4,3-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C8H7N3O/c1-5-7-6(2-3-9-5)10-4-11-8(7)12/h2-4H,1H3,(H,10,11,12) |
Standard InChI Key | PXPIZWWOBPDZCU-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC=CC2=C1C(=O)NC=N2 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound consists of a bicyclic system formed by fusing a pyridine ring (positions 4,3-d) with a pyrimidin-4(3H)-one moiety. The methyl group at position 5 and the keto group at position 4 introduce steric and electronic modifications that influence reactivity and intermolecular interactions. X-ray crystallography of related pyridopyrimidinones reveals planar geometries, with hydrogen bonding between the pyrimidinone CONH group and active-site residues in enzyme complexes .
Tautomerism and Electronic Properties
The 4(3H)-one group enables lactam-lactim tautomerism, where the keto form (lactam) dominates in non-polar environments, while the enol form (lactim) may prevail under basic conditions. This tautomerism impacts solubility and metal-binding capabilities, as seen in Fe(II)-dependent demethylase inhibitors . Substituents like the 5-methyl group further modulate electron density, as evidenced by NMR chemical shifts in analogous compounds .
Synthetic Methodologies
Malononitrile-Based Synthesis
A robust route involves malononitrile as a starting material. Treatment with HBr in toluene yields 4,6-diamino-2-bromo-3-cyanopyridine, which undergoes hydrolysis to form 4,6-diamino-2-bromonicotinamide. Subsequent reflux with triethyl orthoesters under nitrogen generates the pyrido[4,3-d]pyrimidine core . For 5-methyl derivatives, triethyl orthoacetate introduces the methyl group at position 5 during cyclization (Table 1).
Table 1: Synthetic Routes to 5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one
Step | Reagents/Conditions | Intermediate | Yield |
---|---|---|---|
1 | HBr, toluene, 2h | 4,6-Diamino-2-bromo-3-cyanopyridine | 85% |
2 | H₂O₂, NaOH | 4,6-Diamino-2-bromonicotinamide | 78% |
3 | Triethyl orthoacetate, reflux, 24h | 5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one | 65% |
Friedländer Annulation
Alternative approaches employ 4-aminopyrimidine-5-carbaldehydes in Friedländer-type reactions. Condensation with ketones or enolizable carbonyl compounds in acidic media forms the pyrido ring. For example, reacting 4-amino-2-methoxypyrimidine-5-carbaldehyde with methyl ketones yields 5-methyl derivatives .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (<1 mg/mL) due to its planar aromatic system but dissolves in polar aprotic solvents (DMF, DMSO). Stability studies indicate decomposition above 250°C, with the lactam form predominating in solid-state analyses .
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 6.82 (s, 1H, C6-H), 8.21 (s, 1H, C2-H), 11.32 (s, 1H, NH) .
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IR (KBr): 1680 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=N), 3300 cm⁻¹ (NH) .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The C7 position undergoes halogenation (e.g., bromination using NBS) to yield 7-bromo-5-methyl derivatives, which serve as intermediates for cross-coupling reactions .
Metal Coordination
The pyrimidinone carbonyl and pyridine nitrogen coordinate transition metals like Fe(II) and Cu(II), forming complexes relevant to enzyme inhibition. Structural studies show bidentate binding modes in KDM4A inhibitors .
Applications in Drug Development
Lead Optimization
Future Directions
Targeted Delivery Systems
Nanoparticle encapsulation could address solubility limitations. Preliminary studies with PEGylated liposomes demonstrate sustained release profiles in vitro .
Structure-Activity Relationships (SAR)
Systematic substitution at C7 and N3 may optimize potency and reduce off-target effects. Computational docking studies predict that bulky C7 substituents improve KDM4A selectivity .
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